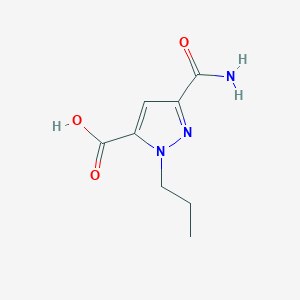![molecular formula C13H16N2O2 B2399324 N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide CAS No. 2411260-90-5](/img/structure/B2399324.png)
N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide, also known as E-64, is a cysteine protease inhibitor that has been widely used in scientific research. Cysteine proteases are a group of enzymes that play important roles in various biological processes, such as protein degradation, antigen processing, and apoptosis. E-64 has been shown to inhibit the activity of these enzymes and has been used in many studies to investigate their functions and mechanisms.
Wirkmechanismus
N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the cysteine residue in the active site, preventing the enzyme from functioning properly. This mechanism of action has been well-established through various studies, including crystallographic analyses of N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide bound to cysteine proteases.
Biochemical and Physiological Effects
N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide has been shown to have various biochemical and physiological effects in different cell types and organisms. It has been used to induce apoptosis in cancer cells, inhibit inflammation in animal models, and modulate autophagy in neuronal cells. N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide in lab experiments is its high specificity for cysteine proteases. It has minimal effects on other types of proteases, making it a valuable tool for studying the functions and mechanisms of cysteine proteases. However, N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide has some limitations, including its irreversible binding to the active site of the enzyme, which can make it difficult to study the effects of reversible inhibition. Additionally, N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide can have off-target effects on other cellular processes, such as lysosomal function, which should be taken into consideration when interpreting results.
Zukünftige Richtungen
There are many potential future directions for research on N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide and cysteine proteases. One area of interest is the development of new cysteine protease inhibitors with improved specificity and potency. Another area of interest is the investigation of the roles of cysteine proteases in various disease states, such as cancer, neurodegenerative diseases, and infectious diseases. Additionally, the development of new methods for studying cysteine proteases, such as live-cell imaging and proteomics, may provide new insights into their functions and mechanisms.
Synthesemethoden
N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide can be synthesized through a multistep process starting with the reaction of N-ethylaniline with acryloyl chloride to form N-ethylanilinoacryloyl chloride. This intermediate can then be reacted with propionyl chloride to form N-[2-(N-ethylanilino)-2-oxoethyl]propionyl chloride, which can be converted to N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide through a final reaction with sodium methoxide.
Wissenschaftliche Forschungsanwendungen
N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide has been used in a wide range of scientific research, particularly in the fields of biochemistry, cell biology, and pharmacology. It has been used to study the functions and mechanisms of cysteine proteases, including cathepsins, calpains, and caspases. N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide has also been used to investigate the roles of these enzymes in various biological processes, such as autophagy, apoptosis, and inflammation.
Eigenschaften
IUPAC Name |
N-[2-(N-ethylanilino)-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-12(16)14-10-13(17)15(4-2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCRIHCRZNLMHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, E](/img/structure/B2399241.png)





![1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2399251.png)

![5-Phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2399255.png)

![N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2399257.png)
![2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2399260.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2399261.png)
